molecular formula C23H31N5O6Si B12900152 N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-25-7

N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine

Cat. No.: B12900152
CAS No.: 72409-25-7
M. Wt: 501.6 g/mol
InChI Key: FNOXJKMBKFVNFH-VGKBRBPRSA-N
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Description

N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the guanine base and a tert-butyl(dimethyl)silyl group attached to the 5’-hydroxyl group of the ribose sugar. These modifications enhance the compound’s stability and solubility, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent.

    Benzoylation of the Guanine Base: The guanine base is benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF in THF

Major Products Formed

    Oxidation: Oxidized derivatives of the guanine base.

    Reduction: Reduced derivatives of the guanine base.

    Substitution: Derivatives with different protecting groups or functional groups.

Mechanism of Action

The mechanism of action of N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine involves its incorporation into nucleic acids, where it can affect the stability and function of the nucleic acid molecules. The benzoyl group enhances the compound’s hydrophobicity, while the tert-butyl(dimethyl)silyl group provides steric protection, preventing unwanted reactions . These modifications can influence the compound’s interactions with enzymes and other biomolecules, thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-5’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to its specific combination of benzoyl and tert-butyl(dimethyl)silyl groups, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific interactions with nucleic acids.

Properties

CAS No.

72409-25-7

Molecular Formula

C23H31N5O6Si

Molecular Weight

501.6 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)33-11-14-16(29)17(30)21(34-14)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

FNOXJKMBKFVNFH-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Origin of Product

United States

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